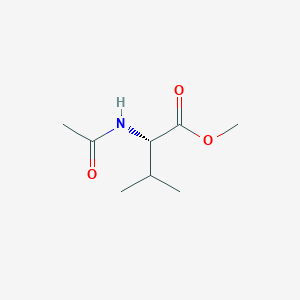

Ac-Val-OMe

Vue d'ensemble

Description

Ac-Val-OMe is a chemical compound that belongs to the class of amino acid derivatives. It is a white crystalline powder with a molecular weight of 189.21 g/mol. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.

Mécanisme D'action

Target of Action

Methyl N-acetyl-L-valinate, also known as Ac-Val-OMe, is a derivative of the amino acid valine

Mode of Action

It is known that n-acetyl amino acids, such as this compound, can be used in the preparation and enantioselective hydrogenation of β-disubstituted α-acetamidoacrylates .

Biochemical Pathways

Valine, the parent amino acid of this compound, is a branched-chain amino acid (BCAA). The metabolism of BCAAs involves several steps, including transamination and oxidative decarboxylation . In the catabolic pathway of BCAAs, branched-chain aminotransferase catalyzes the first reaction, converting BCAAs into branched-chain ketoacids . The branched-chain ketoacid dehydrogenase complex then catalyzes the irreversible oxidative decarboxylation of these ketoacids to produce branched-chain acyl-CoA intermediates . These intermediates follow separate catabolic pathways .

Pharmacokinetics

The pharmacokinetics of other n-acetyl amino acids have been investigated . For instance, N-acetylcysteine (NAC) is rapidly absorbed in the gastrointestinal tract, reaching peak plasma concentration approximately 1-2 hours after oral administration . The maximum plasma concentration and extent of exposure are higher after multiple doses than after a single dose . The half-life of NAC is approximately 15-18 hours .

Result of Action

It is known that n-acetyl amino acids can be used in the synthesis of various compounds .

Analyse Biochimique

Biochemical Properties

Methyl N-acetyl-L-valinate interacts with various enzymes, proteins, and other biomolecules. It is a member of the N-acyl amino acids (NA-AAs), a sub-class within the fatty acid amide family . The N-acylated amino acids are known to interact with a variety of enzymes and proteins, influencing various biochemical reactions .

Cellular Effects

Related compounds, such as acetyl-L-carnitine, have been shown to exert neuroprotective effects and influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that N-acylated amino acids, like Methyl N-acetyl-L-valinate, are involved in various biological processes, including enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Methyl N-acetyl-L-valinate is likely involved in the metabolic pathways of N-acylated amino acids. These pathways involve various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Related compounds are known to interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Related compounds are known to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ac-Val-OMe can be synthesized through a straightforward two-step synthetic strategy. The first step involves the treatment of L-valine methyl ester hydrochloride with bromoacetyl bromide, resulting in the formation of a transient bromoacetamide. This intermediate is then subjected to N-alkylation with substituted imidazoles or 1,2,4-triazoles to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its desired form .

Analyse Des Réactions Chimiques

Types of Reactions

Ac-Val-OMe undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups .

Applications De Recherche Scientifique

Ac-Val-OMe has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antifungal and antimicrobial properties.

Medicine: this compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to Ac-Val-OMe include:

N-acetylmethionine: An amino acid derivative used in nutritional therapy and as a peritoneal dialysis treatment.

N-acetylcysteine: A compound with antioxidant properties used as a mucolytic medication and an antidote for paracetamol overdose.

Uniqueness

This compound is unique due to its specific chemical structure and properties. Unlike other similar compounds, it has distinct applications in both therapeutic and industrial fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial use.

Activité Biologique

Methyl N-acetyl-L-valinate, commonly known as Ac-Val-OMe, is a derivative of the branched-chain amino acid valine. This compound has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, biochemical properties, and relevant case studies.

Target of Action

this compound interacts with various enzymes and proteins, impacting multiple biochemical pathways. As a member of the N-acyl amino acids (NA-AAs), it is involved in enzyme inhibition or activation and modulation of gene expression. The compound's structure allows it to be utilized in synthetic organic chemistry, particularly in the preparation of β-disubstituted α-acetamidoacrylates through enantioselective hydrogenation.

Mode of Action

N-acetyl amino acids like this compound are known for their ability to influence cellular functions. They can modulate cell signaling pathways and affect metabolic processes, which may lead to neuroprotective effects similar to those observed with acetyl-L-carnitine.

Pharmacokinetics

The pharmacokinetics of this compound have not been extensively studied; however, insights from related n-acetyl amino acids suggest that they undergo rapid absorption and distribution within biological systems. Understanding these parameters is crucial for evaluating the compound's therapeutic potential.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interactions : The compound can inhibit or activate specific enzymes, influencing metabolic pathways.

- Cellular Effects : Similar compounds have shown effects on cellular metabolism and gene expression, indicating potential applications in treating metabolic disorders.

- Stability and Degradation : Research indicates that related compounds maintain stability under physiological conditions, which is essential for their efficacy in therapeutic applications.

Biological Activities

This compound has been investigated for various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antifungal and antimicrobial properties, making it a candidate for further research in infectious disease treatment.

- Neuroprotective Effects : The compound's structural similarities to other neuroprotective agents suggest potential benefits in neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Neuroprotective Effects

In vitro studies assessed the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results demonstrated a reduction in cell death and preservation of mitochondrial function.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| This compound (50 µM) | 85 |

| This compound (100 µM) | 70 |

Propriétés

IUPAC Name |

methyl (2S)-2-acetamido-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-5(2)7(8(11)12-4)9-6(3)10/h5,7H,1-4H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHNPFJMSOGXIT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348548 | |

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1492-15-5 | |

| Record name | Methyl N-acetyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.